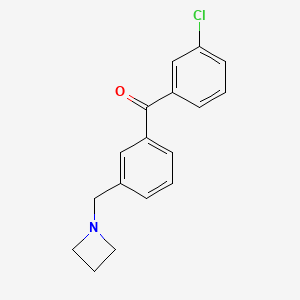
Diethyl isophthalate
概要
説明
Toxicological Profile
Diethyl phthalate (DEP) is widely used in industry as a solvent and vehicle for fragrance and cosmetic ingredients. A comprehensive review of its safety profile reveals that DEP does not present significant toxicological concerns. Acute toxicity, irritation, sensitization, and other potential toxic effects have been extensively studied, showing no endpoints of concern. The estimated exposure to DEP from cosmetic products is well below the levels considered hazardous, indicating a low toxic liability for its use in these applications .
Synthesis Analysis
The synthesis of diethyl phthalate has been approached through various methods. One study reports the synthesis by refluxing phthalic anhydride with anhydrous ethanol, using p-methylbenzenesulfonic acid as a catalyst, achieving a yield of 49.5% . Another method involves the use of Lewis solid acid catalysts, with antimony trichloride and aluminum trichloride yielding up to 96.5% and 95.0%, respectively . Additionally, the use of phosphoric and boric solid acid catalysts has been explored, with a maximum productivity of 75% under optimized conditions .
Molecular Structure Analysis
The molecular structure of diethyl phthalate has been studied in the context of macrocyclic tetraimines. The synthesis of these macrocycles, which can adsorb diethyl phthalate, involves the condensation of bis-alkynylbenzene diamines with isophthalaldehyde or terephthaldehyde. Among the macrocycles synthesized, only one demonstrated a porous structure capable of reversible adsorption of diethyl phthalate .
Chemical Reactions Analysis
Diethyl phthalate's reactivity has been explored in the context of photodegradation. PANi/CNT/TiO2 photocatalysts have been developed to degrade DEP under visible light and simulated sunlight. The photocatalysts showed significant DEP degradation, with the best results observed at pH 5.0 and 7.0 for different synthesis methods. The study also identified the generation of OH radicals as active species in the degradation process .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl phthalate are influenced by its molecular structure. For instance, the thermal transformation of diethyl 2,5-diaminoterephthalate from a yellow to an orange crystalline form involves significant changes in hydrogen bonding and molecular reorientation. This transformation is heterogeneous, with nucleation at one or more sites within the crystal .
科学的研究の応用
- Scientific Field : Environmental Health and Public Health
- Application Summary : Phthalates, including Diethyl isophthalate, are a large class of chemicals used in a wide range of industrial applications, from the manufacture of plastics to food contact applications, children’s toys, and medical devices . They can be easily released from plastics to water, food, soil, air, making them ubiquitous environmental contaminants .
- Methods of Application : Phthalates are usually added to plastic materials, such as polyvinyl chloride (PVC), polyethylene terephthalate (PET), polyvinyl acetate (PVA), and polyethylene (PE), at the percentage of 10% up to 60% of PAEs by weight, in order to improve extensibility, elasticity, and workability of the polymers .
- Results or Outcomes : In the last decades, phthalates and their metabolites have proven to be of concern, particularly in products for pregnant women or children . Many authors reported high concentrations of phthalates in soft drinks, mineral waters, wine, oil, ready-to-eat meals, and other products, as a possible consequence of their accumulation along the food production chain and their accidental release from packaging materials .
-
Scientific Field : Polymer Industry
- Application Summary : Diethyl phthalate is used as a plasticizer in PVC. It helps improve the flexibility and durability of the plastic .
- Methods of Application : Diethyl phthalate is added to the polymer during the manufacturing process .
- Results or Outcomes : The addition of Diethyl phthalate makes the plastic more flexible and resistant to breakage .
-
Scientific Field : Insect Repellent
- Application Summary : Diethyl phthalate has been used as an insect repellent such as ectoparasiticide for mosquitoes and flies for animal livestock .
- Methods of Application : It is applied directly to the animals or their environment to repel insects .
- Results or Outcomes : The use of Diethyl phthalate as an insect repellent helps protect livestock from insect-borne diseases .
-
- Application Summary : Diethyl phthalate is frequently used in consumer products such as cosmetics, ink, soap, household cleaning supplies, etc .
- Methods of Application : It is added to these products during their manufacturing process .
- Results or Outcomes : The addition of Diethyl phthalate improves the properties of these products .
-
Scientific Field : Rocket Propellants
- Application Summary : Diethyl phthalate is used in solid rocket propellants as a stabilizer .
- Methods of Application : It is mixed with the propellant materials during the manufacturing process .
- Results or Outcomes : The use of Diethyl phthalate helps improve the stability of the rocket propellants .
Safety And Hazards
将来の方向性
There is a great emphasis on developing efficient and effective technologies for removing phthalates like DEP from the environment . Biodegradation using microbes is considered a more efficient and sustainable method than physical and chemical technologies . Future research perspectives for the clean-up of phthalates include understanding the physical and chemical attributes that have a significant impact on their environmental fate, transport, and degradation in different natural settings .
特性
IUPAC Name |
diethyl benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-11(13)9-6-5-7-10(8-9)12(14)16-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVWYWVLMFVCDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027277 | |
| Record name | 1,3-Benzenedicarboxylic acid, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid (mp = 11.5 deg C); [ChemIDplus] | |
| Record name | Diethyl isophthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4847 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
302 °C @ 760 MM HG | |
| Record name | DIETHYL ISOPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5732 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER | |
| Record name | DIETHYL ISOPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5732 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1239 @ 17 °C/4 °C | |
| Record name | DIETHYL ISOPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5732 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Diethyl isophthalate | |
CAS RN |
636-53-3 | |
| Record name | 1,3-Diethyl 1,3-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl isophthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIETHYL ISOPHTHALATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenedicarboxylic acid, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenedicarboxylic acid, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl isophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL ISOPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1QJK560FY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIETHYL ISOPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5732 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
11.5 °C | |
| Record name | DIETHYL ISOPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5732 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














